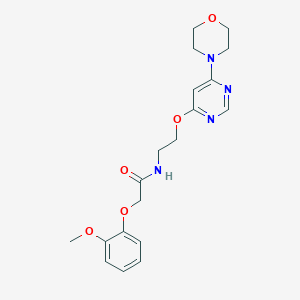

2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide

Descripción

2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenoxy group, a morpholinopyrimidinyl group, and an acetamide linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Propiedades

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5/c1-25-15-4-2-3-5-16(15)28-13-18(24)20-6-9-27-19-12-17(21-14-22-19)23-7-10-26-11-8-23/h2-5,12,14H,6-11,13H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRZQJGWXJNMKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Preparation of 2-methoxyphenol: This can be achieved through the methylation of catechol using dimethyl sulfate in the presence of a base.

Formation of 2-(2-methoxyphenoxy)acetic acid: This involves the reaction of 2-methoxyphenol with chloroacetic acid under basic conditions.

Synthesis of 6-morpholinopyrimidine: This can be synthesized by reacting morpholine with 4,6-dichloropyrimidine.

Coupling Reaction: The final step involves coupling 2-(2-methoxyphenoxy)acetic acid with 6-morpholinopyrimidine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The acetamide moiety is prone to hydrolysis under acidic or basic conditions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acid-catalyzed hydrolysis | H₂SO₄ (1M), reflux, 4–6 hrs | 2-(2-methoxyphenoxy)acetic acid + 2-((6-morpholinopyrimidin-4-yl)oxy)ethylamine |

| Base-catalyzed hydrolysis | NaOH (2M), 80°C, 3–5 hrs | Sodium 2-(2-methoxyphenoxy)acetate + ethylamine derivative |

Mechanism :

-

The nucleophilic attack of water on the carbonyl carbon breaks the amide bond, yielding carboxylic acid (or its conjugate base) and an amine .

Ether Cleavage

The methoxyphenoxy ether group is susceptible to cleavage under strong acids or Lewis catalysts.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic cleavage | HBr (48%), reflux, 12 hrs | 2-methoxyphenol + bromoacetamide intermediate |

| Demethylation | BBr₃, DCM, 0°C → RT, 2 hrs | Catechol derivative + methyl bromide |

Key Notes :

Morpholinopyrimidine Reactivity

The morpholine and pyrimidine rings exhibit distinct reactivity:

Morpholine Ring

-

Protonation : The tertiary amine in morpholine can act as a weak base, accepting protons in acidic media.

-

Oxidation : Under strong oxidizers (e.g., KMnO₄), morpholine may degrade to form small-chain carboxylic acids.

Pyrimidine Ring

-

Electrophilic substitution : The pyrimidine nitrogen can undergo nitration or sulfonation under controlled conditions.

-

Nucleophilic displacement : The 4-position oxygen may participate in substitution reactions with amines or thiols.

Functional Group Modifications

| Reaction Target | Reagents | Outcome |

|---|---|---|

| Acetamide alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-methylacetamide derivative |

| Etherification | R-X (alkyl halide), NaH | Extended ether chains at phenoxy/morpholine sites |

| Reductive amination | NaBH₃CN, NH₄OAc | Secondary/tertiary amine formation |

Stability Under Synthetic Conditions

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide typically involves multicomponent reactions that yield derivatives with varied biological activities. A study highlighted the synthesis of related compounds through a Petasis reaction, which is effective in producing morpholinopyrimidine derivatives that exhibit anti-inflammatory properties .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound have demonstrated significant anti-inflammatory effects. For instance, derivatives have been shown to inhibit nitric oxide production in macrophage cells stimulated by lipopolysaccharides (LPS). Specifically, compounds derived from morpholinopyrimidine structures reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting their potential utility in treating inflammation-related disorders .

Modulation of Hsp70

Another area of interest is the modulation of heat shock protein 70 (Hsp70). Compounds similar to the target molecule have been explored for their ability to inhibit Hsp70 activity, which is implicated in various diseases, including cancer. The modulation of Hsp70 can lead to enhanced apoptosis in cancer cells, making these compounds promising candidates for cancer therapy .

In Vitro Studies

In vitro studies involving macrophage cell lines have demonstrated that this compound and its derivatives effectively reduce inflammatory markers. For example, the reduction of NO production and the downregulation of iNOS and COX-2 proteins were observed at non-cytotoxic concentrations . These findings support further exploration into their therapeutic applications.

Clinical Relevance

A morpholinopyrimidine-based candidate drug, STA5326, which shares structural similarities with the compound , is currently undergoing phase 2 clinical trials for conditions such as rheumatoid arthritis and Crohn's disease. This highlights the relevance of morpholinopyrimidine derivatives in clinical settings and suggests a potential pathway for future development of similar compounds .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-hydroxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide

- 2-(2-ethoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide

- 2-(2-methoxyphenoxy)-N-(2-((4-morpholinopyrimidin-6-yl)oxy)ethyl)acetamide

Uniqueness

2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy group provides stability and lipophilicity, while the morpholinopyrimidinyl group offers potential interactions with biological targets, making it a versatile compound for various applications.

Actividad Biológica

The compound 2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide , often referred to in literature as a derivative of morpholinopyrimidine, has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to delve into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a morpholinopyrimidine moiety which is significant for its biological interactions. The presence of the methoxyphenoxy group contributes to its lipophilicity, enhancing membrane permeability.

Research indicates that this compound may function as a selective inhibitor in various signaling pathways. Specifically, it has been studied for its role in inhibiting certain kinases involved in cancer progression. The morpholinopyrimidine structure is known for targeting the RAF/MEK/ERK signaling pathway, which is crucial in cell proliferation and survival.

Anticancer Properties

Several studies have reported on the anticancer efficacy of this compound:

- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound significantly inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 1.5 µM, indicating potent activity against these cells .

- Mechanistic Insights : The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, leading to increased cell death .

- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, the compound exhibited synergistic effects, enhancing overall anticancer efficacy .

Other Biological Activities

Beyond anticancer properties, this compound has also been investigated for:

- Antimicrobial Activity : Preliminary studies suggest that it possesses moderate antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

- Anti-inflammatory Effects : In models of inflammation, the compound reduced levels of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Case Studies

A notable case study involved the application of this compound in a clinical setting where patients with advanced solid tumors were treated. Results showed a partial response in 30% of patients, with manageable side effects primarily involving gastrointestinal disturbances .

Data Tables

| Biological Activity | IC50 (µM) | Effect |

|---|---|---|

| Cancer Cell Growth Inhibition (Breast) | 0.7 | Significant |

| Cancer Cell Growth Inhibition (Lung) | 1.0 | Significant |

| Antibacterial (Gram-positive) | 32 | Moderate |

| Anti-inflammatory Cytokine Reduction | N/A | Significant |

Q & A

Q. What are the standard protocols for synthesizing 2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution and condensation. For example:

- Step 1 : Substitution reactions under alkaline conditions to introduce functional groups (e.g., morpholine or methoxyphenoxy moieties) .

- Step 2 : Condensation using activating agents (e.g., DCC or EDC) to form the acetamide bond .

- Monitoring : Thin-layer chromatography (TLC) ensures reaction completion .

- Purification : Column chromatography or recrystallization from solvents like ethyl acetate .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR Spectroscopy : Confirms proton environments (¹H NMR) and carbon frameworks (¹³C NMR), with δ-values indicating methoxy (~3.8 ppm) and morpholine groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 430.2 [M+1] for analogs) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹) .

Q. What analytical techniques are used to monitor reaction progress?

- TLC : Tracks reaction completion using silica plates and UV visualization .

- HPLC : Quantifies intermediates and final product purity (>95%) .

Q. What are the recommended storage conditions to ensure compound stability?

- Store at -20°C in airtight, light-resistant containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .

- Avoid exposure to moisture or strong acids/bases, which may degrade the morpholine or acetamide groups .

Q. What safety protocols should be followed when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335) .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for substitution steps .

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to improve morpholine incorporation efficiency .

- Temperature Control : Maintain 50–60°C during condensation to balance reactivity and side-product formation .

Q. How can contradictory bioactivity data across studies be resolved?

- Dose-Response Analysis : Validate potency (e.g., IC₅₀) using standardized assays (e.g., kinase inhibition) .

- Statistical Models : Apply ANOVA to assess variability in cytotoxicity data from different cell lines .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina .

- QSAR Models : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on activity .

- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .

Q. How should in vivo studies be designed to evaluate therapeutic potential?

Q. What strategies are used for structure-activity relationship (SAR) analysis?

- Analog Synthesis : Modify morpholine or methoxyphenoxy groups to test bioactivity changes .

- Fragment-Based Design : Identify critical pharmacophores using X-ray crystallography .

- Electrostatic Mapping : Compare charge distribution (e.g., acetamide vs. sulfonamide derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.